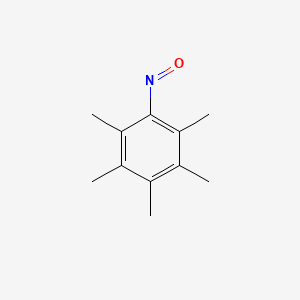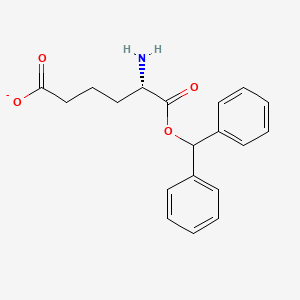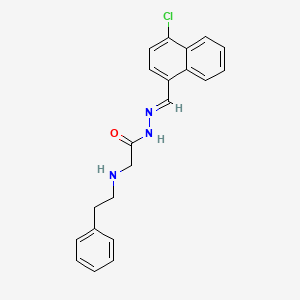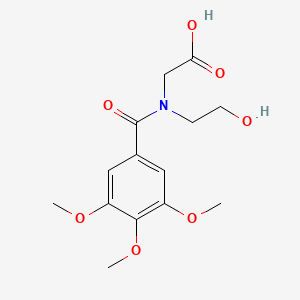
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine is an organic compound that belongs to the class of glycine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine typically involves the reaction of 3,4,5-trimethoxybenzoic acid with glycine in the presence of a coupling agent. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide). The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaH (sodium hydride) or K2CO3 (potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzamide): Similar structure but with an amide instead of a glycine moiety.
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzyl)amine: Similar structure but with an amine instead of a glycine moiety.
Uniqueness
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine is unique due to the presence of both a glycine moiety and a trimethoxybenzoyl group, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
65143-59-1 |
|---|---|
Fórmula molecular |
C14H19NO7 |
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl-(3,4,5-trimethoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO7/c1-20-10-6-9(7-11(21-2)13(10)22-3)14(19)15(4-5-16)8-12(17)18/h6-7,16H,4-5,8H2,1-3H3,(H,17,18) |
Clave InChI |
JPYGUEOXLQVFTR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



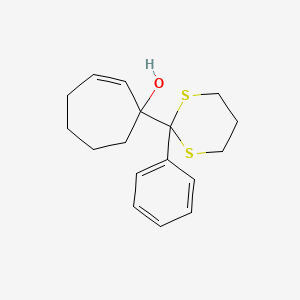
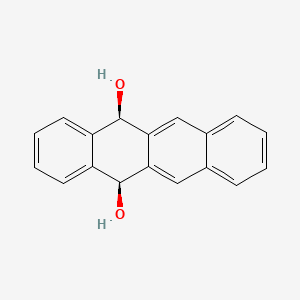
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)
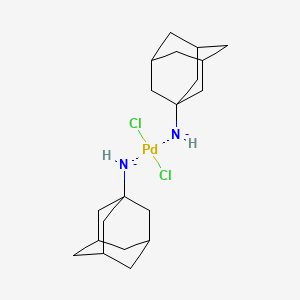
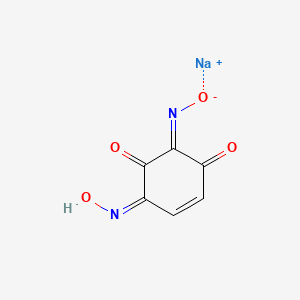
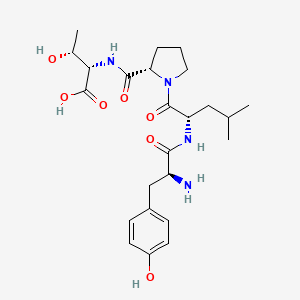

![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)

![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
